molecular formula C9H10BrNO2S B14774837 N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide

Cat. No.: B14774837
M. Wt: 276.15 g/mol
InChI Key: ZQCHETLJFQLYJM-UHFFFAOYSA-N
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Description

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, a methyl group, an oxo group, and a sulfaneylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide typically involves the reaction of 2-bromobenzoyl chloride with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.

    Reaction with methylamine: The 2-bromobenzoyl chloride is then reacted with methylamine to form the intermediate product.

    Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxo and sulfaneylidene groups can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-acetylaniline: Similar structure but lacks the sulfaneylidene group.

    N-(2-Bromophenyl)acetamide: Similar structure but lacks the oxo and sulfaneylidene groups.

Uniqueness

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is unique due to the presence of the sulfaneylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C9H10BrNO2S/c1-7(12)11-14(2,13)9-6-4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

ZQCHETLJFQLYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=S(=O)(C)C1=CC=CC=C1Br

Origin of Product

United States

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